Sex-Dependent Biliary Excretion of the Glycine Conjugate in Mice vs. Taurine Conjugate
In a controlled in vivo study, male B6C3F1 mice excreted twice as much 2,4-D glycine conjugate in bile as female mice, demonstrating a significant sex-dependent difference in this metabolic pathway [1]. This contrasts with the taurine conjugate, for which no sex-dependent difference was observed. The study also established that 71–88% of biliary radioactivity remained as the parent compound, while the glycine conjugate was the primary identified metabolite across mice, rats, and hamsters, and the taurine conjugate was exclusive to mice [1].
| Evidence Dimension | Relative biliary excretion of glycine conjugate by sex |
|---|---|
| Target Compound Data | Male mice: 2x excretion vs. female mice (glycine conjugate). Female mice: ~3% of administered dose excreted over 4 h. |
| Comparator Or Baseline | Taurine conjugate of 2,4-D: no sex-dependent difference observed; detected only in mice bile. Parent 2,4-D: 71–88% of biliary activity. |
| Quantified Difference | Male mice excreted twice the amount of glycine conjugate as female mice. |
| Conditions | In vivo: B6C3F1 mice administered 200 mg/kg 2,4-D intragastrically; bile collected up to 6 h post-dose. |
Why This Matters
This sex-dependent metabolic difference must be accounted for when designing and interpreting toxicokinetic studies; reliance on a non-glycine conjugate standard would produce inaccurate quantitative results for this specific metabolite.
- [1] Biliary Elimination of Oral 2,4-Dichlorophenoxyacetic Acid and Its Metabolites on Male and Female Sprague-Dawley Rats, B6C3F1 Mice, and Syrian Hamsters. Journal of Toxicology and Environmental Health, 1997, 51(4). View Source
